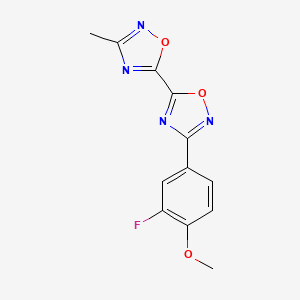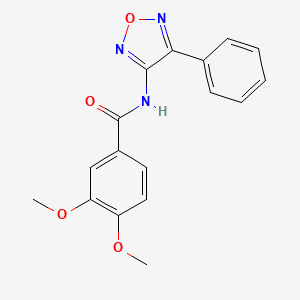![molecular formula C23H18FN7O B2733136 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007061-33-7](/img/structure/B2733136.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a complex organic compound with promising applications in various scientific fields. This compound stands out due to its unique structural characteristics, making it a subject of considerable interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide typically involves multi-step organic synthesis. Key intermediates include pyrazolo[3,4-d]pyrimidine derivatives and fluoro-substituted anilines. Typical reaction conditions often involve the use of strong bases, catalytic amounts of palladium or copper, and solvent systems such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled using continuous flow reactors, which enable better control over reaction parameters such as temperature, pressure, and time, increasing the overall yield and purity. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide undergoes a variety of chemical reactions, including:
Oxidation: where it can be transformed into various oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced analogs.
Substitution: particularly nucleophilic substitutions, facilitated by reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
For oxidation, common reagents include hydrogen peroxide or potassium permanganate.
For reduction, common reagents include lithium aluminum hydride or sodium borohydride.
For substitution reactions, sodium hydride or potassium carbonate are typically used under controlled conditions.
Major Products: Depending on the specific reactions, major products include oxidized derivatives, reduced analogs, and various substituted compounds, each potentially offering distinct properties and applications.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a valuable building block for synthesizing new materials and exploring reaction mechanisms.
Biology: Biologically, it may exhibit interesting interactions with biological macromolecules, which can be investigated for potential therapeutic applications.
Medicine: In medicine, preliminary studies might explore its potential as a drug candidate, given its structural novelty and possible bioactivity.
Industry: Industrially, it could be used in the development of new materials with specific properties, such as advanced polymers or specialty coatings.
作用機序
The mechanism by which N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide exerts its effects involves interaction with specific molecular targets. These could include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed mechanistic studies are essential to elucidate these interactions at the molecular level.
類似化合物との比較
Similar Compounds:
N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
2-methylbenzoyl-1H-pyrazol-5-amine
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-2-methylbenzamide
Highlighting Uniqueness: Compared to these compounds, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide offers a unique combination of structural elements that potentially translates to distinctive chemical properties and biological activities.
By combining intricate pyrazolo[3,4-d]pyrimidine and fluorophenyl moieties, this compound stands out, making it a valuable subject for further research and application.
That should cover the essentials about this intriguing compound! Anything else you’re curious about?
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEOXVDGSWRAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2733055.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2733056.png)



![5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733062.png)
![ethyl 4-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2733063.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2733064.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2733065.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)


![2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2733076.png)
